molecular formula C8H6BrN3O B11779191 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide

Cat. No.: B11779191
M. Wt: 240.06 g/mol
InChI Key: WIGVMANKYKKVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide (CAS 1000341-77-4) is a versatile bicyclic heteroaromatic compound of high interest in pharmaceutical research and development. It serves as a crucial synthetic intermediate for constructing more complex molecules, particularly in the discovery of novel kinase inhibitors . The molecular scaffold, a pyrrolo[3,2-c]pyridine, is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, allowing it to interact effectively with a variety of enzymatic targets . The bromine substituent at the 6-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships . Simultaneously, the carboxamide group can engage in hydrogen bonding with biological targets and can be further derivatized. This combination of features makes this compound a valuable building block for researchers designing and synthesizing potential therapeutic agents, especially in oncology . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with care, referring to the safety data sheet for proper hazard and risk management information.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide

InChI

InChI=1S/C8H6BrN3O/c9-7-1-6-4(2-12-7)5(3-11-6)8(10)13/h1-3,11H,(H2,10,13)

InChI Key

WIGVMANKYKKVSR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iron powder and acetic acid to brominate the pyrrolo[3,2-c]pyridine core . The brominated intermediate is then reacted with appropriate reagents to introduce the carboxamide group.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide are not widely documented, the general approach involves large-scale bromination and subsequent functionalization using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making this compound a candidate for targeted cancer therapies.

  • Mechanism of Action:
    • Inhibition of FGFRs: The compound binds effectively to FGFRs, disrupting downstream signaling pathways that promote cell proliferation and survival.
    • Induction of Apoptosis: In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and ovarian cancer cells.
Cancer Cell Line IC50 (nM) Effect
Breast Cancer (4T1)7Significant inhibition and apoptosis induction
Ovarian CancerModerateCytotoxic effects observed

Potential for Drug Development

The unique structural features of this compound allow for further modifications to enhance its efficacy and reduce toxicity. This adaptability is crucial for developing new therapeutic agents that can target specific cancer types more effectively.

Case Studies

Recent studies have demonstrated the effectiveness of this compound in various experimental settings:

  • Antitumor Research:
    • A study evaluated its cytotoxic effects on different cancer cell lines, revealing significant inhibition rates in MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Mechanistic Studies:
    • Interaction studies confirmed that the compound effectively binds to FGFRs, leading to inhibition of cancer cell proliferation.

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

(a) Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7)
  • Structure : Replaces the carboxamide group with an ethyl ester.
  • Reactivity : The ester group is more electrophilic than carboxamide, making it prone to hydrolysis or nucleophilic substitution.
  • Applications: Used in organic synthesis for coupling reactions (e.g., amide bond formation via ester hydrolysis).
  • Stability : Sensitive to light and moisture, requiring stringent storage conditions compared to carboxamides .
(b) 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid (CAS 1000341-77-4)
  • Structure : Carboxylic acid instead of carboxamide.
  • Applications : Medical intermediate with 95+% purity. The acid form is less stable in biological systems but serves as a precursor for amide derivatives like the target compound .
  • Storage : Requires refrigeration, whereas carboxamides may exhibit better shelf stability .

Isomeric Pyrrolopyridine Derivatives

(a) 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 1222175-20-3)
  • Structure : Bromine at position 5, carboxylic acid at position 2, and a [2,3-b] ring fusion (vs. [3,2-c] in the target compound).
  • Impact of Isomerism : Altered electronic distribution reduces similarity (structural similarity score: ~0.75–0.81 for related analogs). The [2,3-b] isomer may exhibit distinct binding affinities in biological systems .
(b) 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1082040-89-8)
  • Structure : [3,2-b] ring fusion with an aldehyde group at position 3.
  • Reactivity : The aldehyde is highly reactive in condensation reactions (e.g., forming Schiff bases), contrasting with the carboxamide’s hydrogen-bonding capability .

Halogen and Substituent Variations

(a) 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-69-4)
  • Structure : Additional bromine at position 3.
  • Impact: Increased steric hindrance and reduced solubility compared to the monocarboxamide derivative. Structural similarity drops to 0.77, limiting applications in fine-tuning drug candidates .
(b) Methyl 2-Bromo-6-methylnicotinate (CAS 127915-50-8)
  • Structure : Pyridine core with bromine and methyl groups; similarity score 0.81.
  • Comparison : The absence of a fused pyrrole ring simplifies synthesis but reduces scaffold rigidity, affecting target selectivity in kinase inhibition .

Data Table: Key Properties of Analogs

Compound Name CAS Number Molecular Formula Functional Group Purity Key Applications Stability Notes
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide N/A C8H6BrN3O Carboxamide N/A Drug intermediates (hypothetical) Likely stable at RT
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1956319-09-7 C10H9BrN2O2 Ester ≥95% Organic synthesis Light/moisture-sensitive
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 1000341-77-4 C8H5BrN2O2 Carboxylic acid 95+% Medical intermediate Requires refrigeration
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 1222175-20-3 C8H5BrN2O2 Carboxylic acid 95% Research chemical N/A

Research Findings and Implications

  • Carboxamide vs. Ester/Carboxylic Acid : The carboxamide group enhances metabolic stability and bioavailability compared to esters or acids, making it preferable in drug design .
  • Ring Isomerism : The [3,2-c] fusion in the target compound may offer superior binding to kinase active sites compared to [2,3-b] or [3,2-b] isomers .
  • Commercial Viability: Limited availability of high-purity analogs (e.g., discontinued ethyl ester) highlights challenges in sourcing precursors for scaled synthesis .

Biological Activity

6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The compound's unique structural features, including a bromine atom at the sixth position and a carboxamide functional group at the third position of the pyrrolo ring, contribute to its biological efficacy.

  • Molecular Formula : C₈H₆BrN₃O
  • Molecular Weight : Approximately 228.06 g/mol

Research indicates that this compound functions primarily as an FGFR inhibitor. FGFRs are critical in various cellular processes, including cell proliferation and survival. By inhibiting these receptors, the compound can disrupt downstream signaling pathways associated with tumorigenesis, making it a candidate for cancer therapy. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various studies:

In Vitro Studies

  • Anticancer Activity :
    • The compound has shown significant antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).
    • IC50 values for these cell lines range from 0.12 to 0.21 µM, indicating potent activity .
    • The mechanism involves disruption of tubulin polymerization and microtubule dynamics, which are crucial for cell division .
  • Apoptosis Induction :
    • Studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by cell cycle studies and apoptosis assays .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological activity of this compound:

Compound NameStructure TypeKey Features
5-Bromo-1H-pyrrolo[2,3-c]pyridinePyrrolo-PyridineLacks carboxamide group
6-Bromo-N,N-dimethylpyridin-3-amineAmino-PyridineDifferent functional group at position 3
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridineMethylated Pyrrolo-PyridineMethyl substitution alters properties
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acidCarboxylic Acid DerivativeContains carboxylic acid instead

This table highlights the distinctiveness of this compound in terms of its biological activity against FGFRs .

Case Studies

In clinical settings, compounds similar to 6-Bromo-1H-pyrrolo[3,2-c]pyridine derivatives have been tested for their efficacy in treating various cancers. For instance:

  • Study on Colchicine-binding Site Inhibitors : A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their antitumor activities. Among them, certain derivatives exhibited IC50 values comparable to those of established chemotherapeutics .

Future Directions

Further research is warranted to explore:

  • The detailed mechanism of action of this compound.
  • Its interactions with other cellular targets.
  • The potential for developing derivatives with enhanced efficacy and reduced toxicity.

Q & A

Q. What are the established synthetic routes for 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination and carboxamide functionalization. A common approach includes:

  • Bromination : Using N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position of the pyrrolopyridine core.
  • Carboxamide Formation : Coupling the brominated intermediate with a carboxylic acid derivative, such as via amidation using coupling reagents (e.g., EDC/HOBt). Optimization may involve adjusting solvent systems (e.g., DMF or THF), temperature (0–25°C for bromination), and stoichiometry of reagents to improve yield and purity. Parallel purification techniques like column chromatography or recrystallization are critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming structural integrity, with characteristic peaks for the pyrrolopyridine ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and the carboxamide group (δ ~6.5–7.0 ppm for NH).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: ~254.03 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, especially when synthesizing derivatives for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

SAR studies focus on modifying substituents at key positions:

  • Bromine Replacement : Substituting Br with Cl, I, or electron-withdrawing groups (e.g., NO2_2) to alter electronic properties and binding affinity.
  • Carboxamide Modifications : Introducing alkyl or aryl groups to the amide nitrogen to improve solubility or target engagement. Example: In related pyrrolopyridines, 4-chloro analogs showed 2–3× higher kinase inhibition than bromo derivatives, suggesting halogen size impacts steric interactions .

Q. What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Models electron density to predict sites for Suzuki-Miyaura coupling (e.g., Br at C6 vs. other positions).
  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations optimize transition states and identify kinetic bottlenecks.
  • Machine Learning : Training models on existing reaction databases to predict optimal catalysts (e.g., Pd(PPh3_3)4_4) and solvent systems for high-yield cross-coupling .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic assays (e.g., ATP concentration in kinase studies).
  • Purity Issues : Impurities >5% can skew IC50_{50} values. Validate compounds via HPLC and elemental analysis before testing.
  • Solubility Effects : Use standardized DMSO stock concentrations to ensure consistent bioavailability in vitro .

Methodological Considerations

Q. What strategies mitigate side reactions during the bromination of pyrrolopyridine precursors?

  • Temperature Control : Maintain ≤0°C to minimize over-bromination.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct bromination to the desired position.
  • Workup Protocols : Quench excess NBS with sodium thiosulfate to prevent degradation of the product .

Q. How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound in drug discovery?

  • Library Design : Synthesize 50–100 derivatives with systematic substitutions (e.g., halogens, methyl, methoxy).
  • Automated Assays : Screen against panels of kinases, GPCRs, or ion channels using fluorescence-based readouts.
  • Hit Validation : Confirm activity with dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.